Relative acceptor strengths of the gallium trihalides towards pyridine and triethylamine as donors
Journal of the Chemical Society A: Inorganic, Physical, Theoretical Pub Date: DOI: 10.1039/J19660000267
Abstract
The 1 : 1 adducts of triethylamine with gallium trichloride, tribromide, and tri-iodide have been prepared and characterised by melting point–composition diagrams. Two other new compounds C5H5N,Gal3 and 2C5H5N,GaBr3 have also been prepared.
The heats of formation of the 1 : 1 pyridine adducts of gallium tribromide and tri-iodide and of the 2 : 1 adduct with the tribromide were determined calorimetrically and compared with the corresponding data for the pyridine adducts of gallium trichloride. The results have been used to estimate the gas-phase heats of formation, the intrinsic heats of addition, and the donor–acceptor bond dissociation energies; each of these quantities follows the order GaCl3 > GaBr3 > Gal3. Comparison with the corresponding pyridine adducts of the boron and aluminium trihalides indicates that the relative acceptor strength towards pyridine follows the order AlX3 > BX3 > GaX3.
The heats of formation of the triethylamine adducts of the gallium trihalides were also measured; there is a dramatic decrease in acceptor strength in the sequence GaCl3 GaBr3 > Gal3. This is interpreted in terms of a steric effect.
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